4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane typically involves the reaction of appropriate thiol and alkyl halide precursors under controlled conditions. One common method involves the reaction of 2-(methylsulfanyl)ethyl bromide with 1,3-dithiolane in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, THF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced dithiolanes.
Substitution: Substituted dithiolanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with metal ions and other electrophilic centers, making it a potential ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 2-[(4,6-Dimethyl-4-methylsulfanyl)pyridine-3-carbonitrile]
Uniqueness
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane stands out due to its unique dithiolane ring structure and the presence of both methyl and methylsulfanyl groups
Eigenschaften
CAS-Nummer |
93788-31-9 |
---|---|
Molekularformel |
C8H16S3 |
Molekulargewicht |
208.4 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(2-methylsulfanylethyl)-1,3-dithiolane |
InChI |
InChI=1S/C8H16S3/c1-6-7(2)11-8(10-6)4-5-9-3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
HMABSLPAXSKGHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(SC(S1)CCSC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.